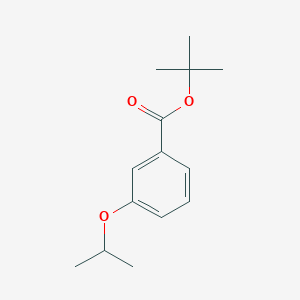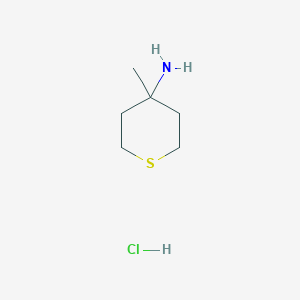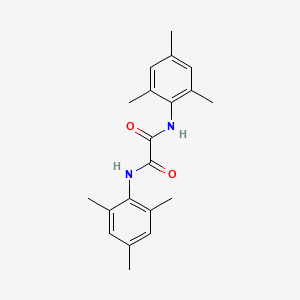![molecular formula C33H46O9 B12102497 Methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12102497.png)
Methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of methyl ganoderate H typically involves the extraction of triterpenoids from Ganoderma lucidum. The process begins with the extraction of the crude triterpenoid mixture using organic solvents such as ethanol or methanol. This mixture is then subjected to chromatographic techniques, such as silica gel column chromatography, to isolate methyl ganoderate H .
Industrial Production Methods
Industrial production of methyl ganoderate H involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. Advances in biotechnological methods, such as the use of genetically modified strains and optimized fermentation conditions, have improved the yield and efficiency of triterpenoid production .
化学反応の分析
Types of Reactions
Methyl ganoderate H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to study its chemical properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methyl ganoderate H can lead to the formation of ganoderic acids, which have distinct bioactivities .
科学的研究の応用
Methyl ganoderate H has a wide range of scientific research applications:
Biology: Research has shown that methyl ganoderate H exhibits significant anti-inflammatory and antioxidant properties, making it a valuable compound for studying cellular signaling pathways
Medicine: The compound has demonstrated potential in cancer therapy, particularly in inhibiting tumor growth and metastasis
作用機序
Methyl ganoderate H exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and modulates the activity of nuclear factor-kappa B (NF-κB) pathway.
Antioxidant: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Methyl ganoderate H induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation
類似化合物との比較
Methyl ganoderate H is compared with other similar triterpenoids such as:
- Ganoderic acid A
- Ganoderic acid B
- Methyl ganoderate E
- Lucidone A
These compounds share similar structural features but differ in their specific bioactivities and therapeutic potentials. Methyl ganoderate H is unique due to its potent anti-inflammatory and anticancer properties .
特性
IUPAC Name |
methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46O9/c1-16(12-19(35)13-17(2)29(40)41-9)20-14-24(38)33(8)25-21(36)15-22-30(4,5)23(37)10-11-31(22,6)26(25)27(39)28(32(20,33)7)42-18(3)34/h16-17,20,22-23,28,37H,10-15H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYWXCIDKNDYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 9-((3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-ylcarbamate](/img/structure/B12102417.png)









![2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12102490.png)


![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12102518.png)
